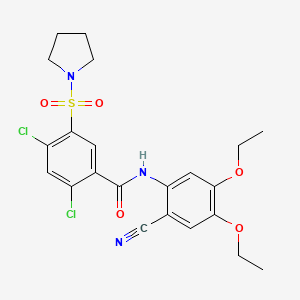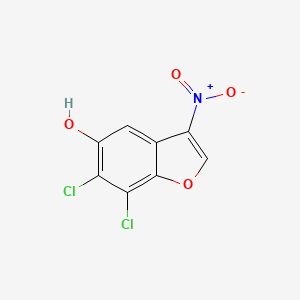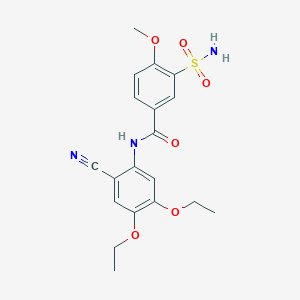
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide
Descripción general
Descripción
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are a type of medication that can suppress the immune system and reduce inflammation.
Mecanismo De Acción
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide selectively inhibits JAK3, which is a tyrosine kinase that is involved in the signaling pathway of cytokines. When a cytokine binds to its receptor, it activates JAK3, which then phosphorylates the receptor and initiates a cascade of intracellular signaling events. This leads to the activation of transcription factors, such as STATs, which regulate the expression of genes involved in immune responses. By inhibiting JAK3, this compound can block this signaling pathway and reduce the activation of immune cells, such as T cells and B cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases. It can reduce the infiltration of immune cells into inflamed tissues, such as the joints in rheumatoid arthritis. It can also reduce the production of cytokines, such as interferon-gamma and tumor necrosis factor-alpha, which are involved in the pathogenesis of many autoimmune diseases. In addition, this compound can reduce the proliferation and activation of T cells and B cells, which are the key players in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide has several advantages for lab experiments. It is a selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in immune responses. It has also been extensively studied in animal models of autoimmune diseases, which provides a wealth of data for researchers. However, this compound has some limitations for lab experiments. It is a potent immunosuppressant, which can affect the immune response in unpredictable ways. It can also have off-target effects on other JAK kinases, such as JAK1 and JAK2, which can complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the study of 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide. One area of research is the development of more selective JAK3 inhibitors that can avoid the off-target effects on other JAK kinases. Another area of research is the identification of biomarkers that can predict the response to this compound in patients with autoimmune diseases. This can help to personalize the treatment and optimize the therapeutic outcomes. Finally, the combination of this compound with other immunomodulatory agents, such as biologics and small molecules, can be explored to enhance the efficacy and reduce the side effects of the treatment.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It is a selective inhibitor of JAK3, which is a key enzyme involved in the signaling pathway of cytokines, such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21. By inhibiting JAK3, this compound can suppress the immune system and reduce inflammation, which is the underlying cause of many autoimmune diseases.
Propiedades
IUPAC Name |
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3O5S/c1-3-31-19-9-14(13-25)18(12-20(19)32-4-2)26-22(28)15-10-21(17(24)11-16(15)23)33(29,30)27-7-5-6-8-27/h9-12H,3-8H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYZOMGUPLFOGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCCC3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[4-[(2,4-difluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3745984.png)
![N-(2,4-dimethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B3745986.png)
![4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine](/img/structure/B3745989.png)
![3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B3745994.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B3746002.png)
![5-[(3-chlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B3746014.png)
![N-(2-chlorobenzyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B3746017.png)

![2,4-dichloro-7-nitrodibenzo[b,f]oxepine](/img/structure/B3746031.png)



![N-[1-(4-hydroxybenzyl)cyclohexyl]propanamide](/img/structure/B3746073.png)
![4-{[(1-phenylcyclopentyl)carbonyl]amino}-N-2-pyridinylbenzamide](/img/structure/B3746077.png)